
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an ethyl ester derivative featuring a hydroxypropanoate backbone attached to a substituted phenyl ring. The phenyl ring is functionalized with a bromo group at position 3 and a trifluoromethyl (-CF₃) group at position 3.
The hydroxy group at the β-position may participate in hydrogen bonding, affecting crystallization behavior or biological activity.
Properties
Molecular Formula |
C12H12BrF3O3 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
ethyl 3-[3-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
DAKWVWIJGJXHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the formation of the hydroxypropanoate moiety attached to a substituted aromatic ring bearing bromine and trifluoromethyl substituents. Two main synthetic approaches are reported in the literature:
Reformatsky Reaction Approach: This method involves the catalytic enantioselective Reformatsky reaction between aldehydes or ketones bearing the substituted aromatic ring and ethyl bromoacetate or related reagents, mediated by zinc species and chiral ligands to form the hydroxy ester with high stereocontrol.
Cross-Coupling and Subsequent Functionalization: This involves a palladium-catalyzed cross-coupling (e.g., Mizoroki–Heck reaction) to introduce the trifluoromethylphenyl moiety, followed by reduction and functional group transformations to yield the hydroxypropanoate ester.
Detailed Preparation Methods
Catalytic Enantioselective Reformatsky Reaction
A highly efficient method for synthesizing hydroxy esters like this compound is the zinc-mediated catalytic enantioselective Reformatsky reaction. This reaction involves the addition of ethyl bromoacetate to an aromatic aldehyde or ketone containing the 3-bromo-5-(trifluoromethyl)phenyl group.
Procedure Highlights:
- Use of dimethylzinc (Me2Zn) as a mediator.
- Employment of prolinol-derived chiral ligands to induce enantioselectivity.
- Reaction conducted under mild conditions, typically at room temperature.
- The reaction tolerates various substituents, including electron-withdrawing trifluoromethyl and bromine groups, without compromising yield or enantioselectivity.
Reaction Scheme:
$$
\text{3-bromo-5-(trifluoromethyl)benzaldehyde} + \text{ethyl bromoacetate} \xrightarrow[\text{chiral ligand}]{\text{Me}_2\text{Zn}} \text{this compound}
$$
Key Data from Literature:
Substrate Type | Yield (%) | Enantiomeric Excess (%) | Notes |
---|---|---|---|
Aromatic aldehyde with Br, CF3 | 85-91 | 80-92 | High stereoselectivity achieved |
Electron-rich aromatic ketones | 77-93 | 81-90 | Compatible with various functional groups |
This method is noted for its high catalytic efficiency and enantioselectivity, making it suitable for preparing chiral hydroxy esters for pharmaceutical intermediates.
Mizoroki–Heck Cross-Coupling Followed by Reduction
An alternative synthetic route involves the Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein derivatives, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This forms an intermediate which can be converted to the ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)propanoate ester.
Procedure Highlights:
- Cross-coupling performed in N,N-dimethylformamide at ~90 °C.
- Avoidance of phosphine ligands to simplify the process.
- Subsequent hydrogenation and selective reduction steps convert intermediates to the target hydroxy ester.
- Use of potassium diisobutyl-tert-butoxy aluminum hydride for selective reduction to aldehyde intermediates before ester formation.
Reaction Overview:
Step | Reagents/Catalysts | Conditions | Outcome |
---|---|---|---|
Mizoroki–Heck cross-coupling | Pd(OAc)2, nBu4NOAc, K2CO3, KCl | DMF, 90 °C, 3-4 h | Formation of vinyl intermediate |
Hydrogenation | Pd catalyst | Conventional or microwave | Reduction to saturated ester intermediate |
Selective reduction | PDBBA or SDBBA | Mild conditions | Conversion to hydroxypropanoate ester |
This route is advantageous for scaling and industrial applications due to catalyst recovery and mild reaction conditions.
Tandem Reactions and Catalyst Screening
Recent studies have explored tandem reactions involving trifluoromethyl-substituted alcohol units, using Lewis acid catalysts such as zinc triflate to improve yields.
Key Findings:
Catalyst | Yield (%) | Reaction Conditions | Notes |
---|---|---|---|
FeCl3 | 56 | 20 mol%, 70 °C, 12 h | Moderate yield |
Zn(OTf)2 | 83 | 15 mol%, 70 °C, 12 h | Highest yield among tested Lewis acids |
Other Lewis acids | 40-75 | Similar conditions | Less efficient |
The optimized conditions involve stirring the reactants in 1,2-dichloroethane at 70 °C for 12 hours with Zn(OTf)2 as catalyst.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the bromine atom can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the hydroxypropanoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate with structurally related compounds, emphasizing substituent effects, molecular properties, and available experimental
Substituent Effects on Physicochemical Properties
- Halogen vs. Trifluoromethyl: Replacing bromo (Br) with fluorine (F) (as in vs. ) reduces molecular weight by ~38 g/mol and decreases lipophilicity (logP).
- Hydroxy vs. Oxo Group : The hydroxy group in the target compound and allows for hydrogen bonding, improving water solubility compared to the ketone analog . The oxo group in increases electrophilicity, favoring reactions like nucleophilic additions.
- Positional Isomerism: In , the CF₃ group at position 2 (vs.
Biological Activity
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrFO
- Molecular Weight : Approximately 341.12 g/mol
- Structural Features :
- A bromine atom at the 3-position of the phenyl ring.
- A trifluoromethyl group at the 5-position of the phenyl ring.
- Hydroxypropanoate moiety contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the trifluoromethyl group enhances its interaction with biological membranes, potentially leading to increased efficacy against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX). This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.
While specific mechanisms are still under investigation, the following points summarize potential pathways through which this compound exerts its biological effects:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
- Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for better penetration into cellular membranes, facilitating interactions with intracellular targets.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against AChE and BuChE, with IC values ranging from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE . These findings suggest potential applications in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into how variations in halogen substitution and functional groups can influence biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate | Chloro group instead of bromo | Different reactivity due to chlorine's electronic properties |
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate | Fluoro substituent | May exhibit distinct biological activity compared to bromo and chloro variants |
Ethyl 3-(4-nitro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate | Nitro group present | Different electronic effects influencing reactivity and biological activity |
Future Directions
Ongoing research aims to elucidate specific molecular targets and pathways involved in the biological activity of this compound. This includes:
- Detailed molecular docking studies to predict interactions with target proteins.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of derivative compounds to enhance bioactivity and selectivity.
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate, and how do they influence its chemical reactivity?
- The compound contains a bromine atom at position 3, a trifluoromethyl group at position 5 on the phenyl ring, and a hydroxypropanoate ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine contributes to electronic effects that influence nucleophilic substitution reactions . The hydroxy group enables hydrogen bonding, which may affect solubility and interactions with biological targets .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Synthesis typically involves multi-step reactions starting from halogenated phenyl precursors. Key steps include Friedel-Crafts acylation, hydroxylation, and esterification. Reaction conditions (e.g., inert atmosphere, controlled temperatures) and catalysts (e.g., Lewis acids) are critical for optimizing yield and purity. Thin-layer chromatography (TLC) and GC-MS are used to monitor intermediate formation .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity and regiochemistry. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl and hydroxyl .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between halogen-substituted analogs of this compound?
- Comparative studies using isosteric replacements (e.g., Cl, F, or CF₃ groups) can isolate electronic and steric effects. For example, bromine’s polarizability may enhance binding affinity compared to fluorine in enzyme inhibition assays. Dose-response curves and molecular docking simulations should be paired with in vitro assays to validate target interactions .
Q. What experimental design considerations are critical for evaluating the compound’s potential as an anti-inflammatory agent?
- Use cell-based assays (e.g., COX-2 inhibition in macrophages) and animal models (e.g., carrageenan-induced paw edema) to assess efficacy. Include positive controls (e.g., indomethacin) and measure cytokine levels (IL-6, TNF-α) via ELISA. Structural analogs with varying halogen substitutions should be tested to correlate activity with substituent effects .
Q. How do reaction conditions impact the stereochemical outcome during synthesis?
- The hydroxylation step (e.g., using Sharpless asymmetric dihydroxylation) requires chiral ligands and precise temperature control to achieve enantiomeric excess. Racemization risks can be mitigated by avoiding strong acids/bases. Chiral HPLC or circular dichroism (CD) spectroscopy should confirm stereochemical purity .
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- Replace labile functional groups (e.g., ester hydrolysis) with bioisosteres like amides. Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots. Introducing deuterium at vulnerable positions or using prodrug strategies can enhance half-life .
Comparative and Mechanistic Questions
Q. How does the bromine substituent influence binding affinity compared to chlorine or fluorine in analogs?
- Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in hydrophobic binding pockets. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding thermodynamics. For example, brominated analogs may show higher affinity for cytochrome P450 enzymes than fluorinated variants .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model electronic effects of substituents. Docking software (e.g., AutoDock Vina) predicts binding poses, while QSAR models correlate structural features (e.g., Hammett σ values) with activity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.